molecular formula C10H14N2O B13794201 BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- CAS No. 68690-90-4

BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-

Cat. No.: B13794201
CAS No.: 68690-90-4
M. Wt: 178.23 g/mol
InChI Key: BPBDCNHXICBGIK-UHFFFAOYSA-N
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Description

BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-: is an organic compound that belongs to the class of benzylamines. Benzylamines are characterized by the presence of a benzyl group attached to an amine functional group. This compound is notable for its nitroso group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitrosation of Benzylamine: The compound can be synthesized by the nitrosation of benzylamine using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of a diazonium intermediate, which subsequently reacts with nitrous acid to form the nitroso compound.

    Reductive Amination: Another method involves the reductive amination of benzaldehyde with nitrosating agents in the presence of a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- often involves large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines or hydroxylamines, depending on the reducing agent used.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products:

    Oxidation: Nitrobenzylamine derivatives.

    Reduction: Benzylamine or hydroxylamine derivatives.

    Substitution: Halogenated or nitrated benzylamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.

    Synthesis: Intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO).

Medicine:

    Drug Development: Investigated for its potential therapeutic applications, including as an anticancer agent.

Industry:

    Polymer Production: Used in the production of specialty polymers and resins.

    Dyes and Pigments: Intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- involves its interaction with biological molecules, particularly enzymes. The nitroso group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    Benzylamine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    N-Nitrosodimethylamine: Contains a nitroso group but differs in the alkyl substituents, leading to different reactivity and applications.

    Phenylmethylamine: Similar structure but without the nitroso group, resulting in different chemical properties.

Properties

CAS No.

68690-90-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-methyl-N-(2-phenylpropan-2-yl)nitrous amide

InChI

InChI=1S/C10H14N2O/c1-10(2,12(3)11-13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

BPBDCNHXICBGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N(C)N=O

Origin of Product

United States

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